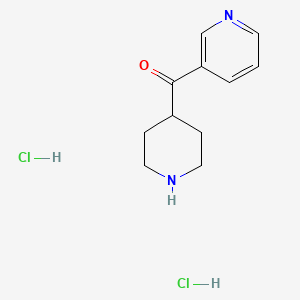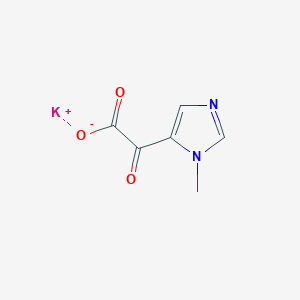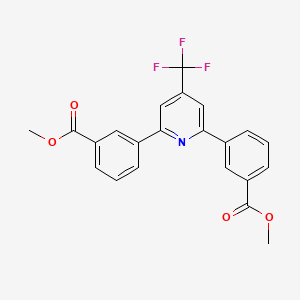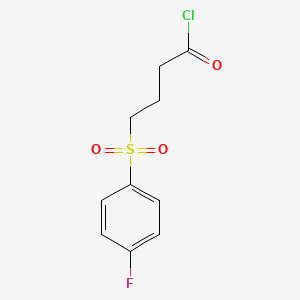
4-((4-Fluorophenyl)sulfonyl)butanoyl chloride
Übersicht
Beschreibung
4-((4-Fluorophenyl)sulfonyl)butanoyl chloride (4-FPSB) is a chemical compound that is widely used in organic synthesis. It is a reagent used in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and dyes. 4-FPSB is a highly versatile reagent, as it can be used in a variety of reactions, including nucleophilic substitution, acylation, and alkylation. It is also used in the synthesis of heterocyclic compounds, such as thioamides and sulfonamides.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-((4-Fluorophenyl)sulfonyl)butanoyl chloride: is a versatile reagent in organic synthesis. Its ability to introduce sulfonyl groups can be pivotal in the synthesis of complex molecules. For instance, it can be used to generate sulfonyl fluorides, which are valuable intermediates in organic chemistry due to their stability and reactivity . This compound can facilitate the synthesis of various functionalized molecules, potentially leading to the development of new drugs or materials.
Chemical Biology
In chemical biology, this compound’s derivatives, such as sulfonyl fluorides, play a significant role. They are used as covalent probes that can target specific amino acids or proteins, enabling the study of biological processes at the molecular level . This selective interaction is crucial for understanding enzyme functions and designing inhibitors that can modulate biological pathways.
Drug Discovery
The sulfonyl group is a common feature in many pharmaceuticals. The introduction of the sulfonyl group by 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride can lead to the development of novel compounds with potential therapeutic applications. Its derivatives can serve as protease inhibitors, which are essential in treating various diseases, including cancer and viral infections .
Diagnostic Imaging
Sulfonyl fluorides derived from 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride can be used in diagnostic imaging. For example, they can be incorporated into 18F-labelled biomarkers for positron emission tomography (PET), providing valuable tools for non-invasive imaging of biological processes .
Antibacterial Agents
The sulfonyl fluoride group has been shown to be effective against Gram-negative bacteria. Compounds derived from 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride could be developed into antibacterial agents, contributing to the fight against antibiotic-resistant bacteria .
Fluorosulfonylation Chemistry
This compound can be used to generate fluorosulfonyl radicals, which are key intermediates in fluorosulfonylation reactions. These reactions are important for introducing fluorine-containing groups into molecules, which can significantly alter their chemical and biological properties .
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)sulfonylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO3S/c11-10(13)2-1-7-16(14,15)9-5-3-8(12)4-6-9/h3-6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPFOEKYUCBQQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Fluorophenyl)sulfonyl)butanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



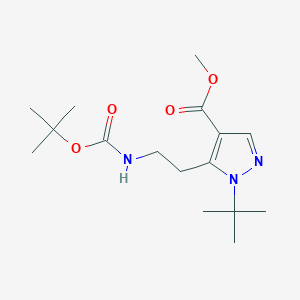



![3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406656.png)
![4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406657.png)
![N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester](/img/structure/B1406660.png)
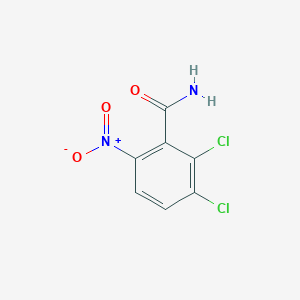
![6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406665.png)
![N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406666.png)
![3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1406668.png)
